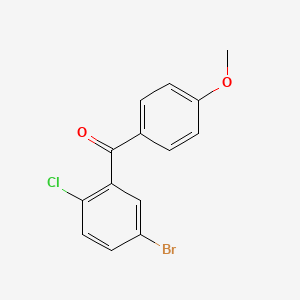

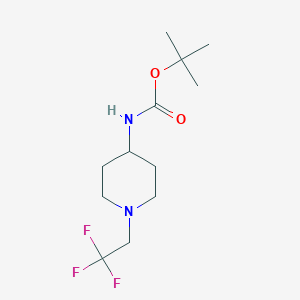

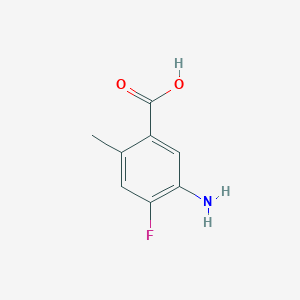

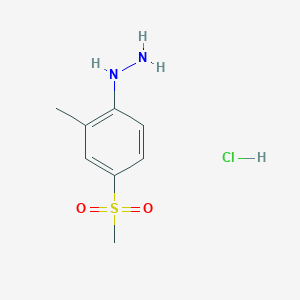

tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate

Descripción general

Descripción

Tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate (TBTP) is a versatile chemical compound that is used in a variety of scientific research applications. TBTP is a carbamate derivative of piperidine, which is a cyclic amine containing five carbon atoms and two nitrogen atoms. TBTP has a variety of properties that make it useful for a range of scientific research applications, including its ability to act as a catalyst, an inhibitor, and a reagent.

Aplicaciones Científicas De Investigación

Process Development and Pilot-Plant Synthesis

Researchers have developed a practical and scalable synthesis method for an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This compound is prepared through an efficient sequence starting from readily available materials, demonstrating the compound's role in streamlining the production of medically relevant molecules (Wenjie Li et al., 2012).

Synthesis of Quinolinones

Another study explored the synthesis of 4-trifluoromethyl-2-quinolinones, highlighting the compound's application in creating molecules with potential pharmaceutical uses. This method provides a convenient route to synthesize optionally substituted quinolinones, showcasing the versatility of tert-butyl N-arylcarbamates in organic synthesis (F. Leroux, O. Lefebvre, & M. Schlosser, 2006).

Inhibitor Synthesis for Rheumatoid Arthritis and Psoriasis

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. A novel six-step synthesis suitable for large-scale preparation was developed, demonstrating the compound's role in creating new therapeutic agents (John Y. L. Chung et al., 2006).

Synthesis of Pyrazoles

A study presented the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, illustrating the use of tert-butylhydrazine hydrochloride in creating molecules with potential for further chemical modifications and applications in diverse chemical research fields (M. Martins et al., 2012).

Intermediates for Biologically Active Compounds

Research into the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate underscores the compound's significance as an intermediate in producing biologically active compounds, such as crizotinib. This work highlights the broader implications of such compounds in drug development and synthesis (D. Kong et al., 2016).

Propiedades

IUPAC Name |

tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBNHUWODLVVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)